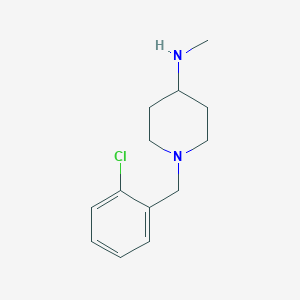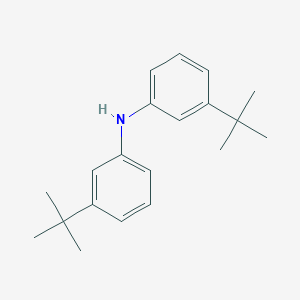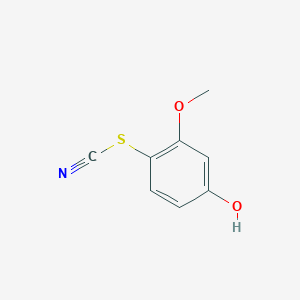
3-Methoxy-4-thiocyanatophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-thiocyanatophenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH₃) at the third position and a thiocyanato group (-SCN) at the fourth position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-thiocyanatophenol typically involves the thiocyanation of 3-methoxyphenol. One common method is the electrophilic thiocyanation using thiocyanogen (SCN₂) or a thiocyanate salt (such as potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methoxy-4-thiocyanatophenol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The thiocyanato group can be reduced to a thiol group (-SH) under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Methoxy-4-thiocyanatophenol is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in the study of thiocyanation reactions and their mechanisms .
Biology: It can be used in the design of inhibitors or activators for specific biological pathways .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-thiocyanatophenol involves its interaction with specific molecular targets. The thiocyanato group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially modulating their activity. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
3-Methoxyphenol: Lacks the thiocyanato group, making it less reactive in certain chemical reactions.
4-Thiocyanatophenol: Lacks the methoxy group, which affects its solubility and reactivity.
3-Methoxy-4-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a thiocyanato group, leading to different chemical properties and applications.
Uniqueness: 3-Methoxy-4-thiocyanatophenol is unique due to the presence of both methoxy and thiocyanato groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7NO2S |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
(4-hydroxy-2-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NO2S/c1-11-7-4-6(10)2-3-8(7)12-5-9/h2-4,10H,1H3 |
Clé InChI |
FIZPVVAFGBDLRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
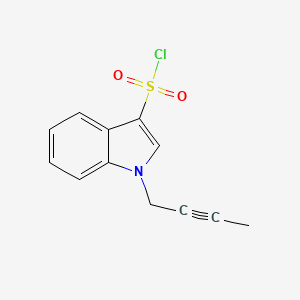
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
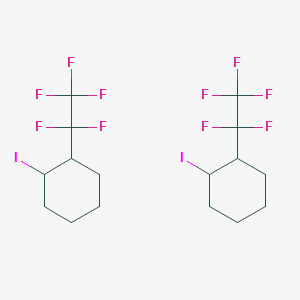
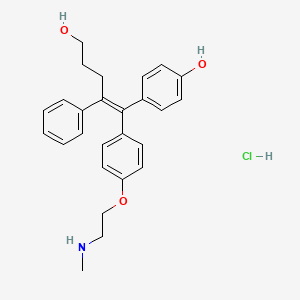
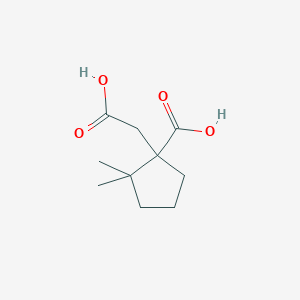
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
